1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a morpholine ring attached to the pyrazole core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
- 1,3-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide
Uniqueness
1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the dimethylpyrazole and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential advantages over similar compounds in various research and industrial contexts.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-8-7-9(13(2)11-8)10(15)12-14-3-5-16-6-4-14/h7H,3-6H2,1-2H3,(H,12,15) |
InChI Key |
LJOFKGMSDHZYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN2CCOCC2)C |
Origin of Product |
United States |
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